2-[(2-Nitrophenyl)carbamoyl]benzoic acid
Description
Positional Significance within the Chemical Landscape of Substituted Carbamoylbenzoic Acids
The "ortho" positioning of the nitro group in 2-[(2-Nitrophenyl)carbamoyl]benzoic acid is of critical significance and sets it apart from its meta and para isomers. This significance stems from a combination of electronic and steric effects.
The nitro group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the reactivity of the aromatic rings. In the ortho position, this electron-withdrawing effect is exerted through both the inductive and resonance effects, which is expected to increase the acidity of the carboxylic acid group compared to the unsubstituted N-phenylphthalamic acid.
Furthermore, the proximity of the ortho-nitro group to the amide linkage can lead to intramolecular hydrogen bonding between the amide N-H and an oxygen of the nitro group. This can enforce a more planar conformation in that region of the molecule, which can in turn influence its crystal packing and interactions with other molecules. Steric hindrance between the bulky nitro group and the adjacent carbamoyl (B1232498) linkage can also influence the rotational freedom around the C-N bond, potentially leading to distinct conformational isomers.
Foundational Aspects and Historical Context of Nitrophenyl-Carbamoyl Motifs in Organic Synthesis
The historical context of nitrophenyl-carbamoyl motifs is rooted in the development of synthetic organic chemistry in the 19th and 20th centuries. The key precursors, phthalic anhydride (B1165640) and nitroanilines, have long been staple reagents in organic synthesis.
Phthalic acid was first isolated in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene. wikipedia.org Its anhydride became a crucial intermediate in the synthesis of dyes, such as phenolphthalein (B1677637) and fluorescein, and later, polymers like glyptal resins.
Nitroaromatic compounds, including nitroanilines, became readily available with the advent of efficient nitration techniques. These compounds were instrumental in the burgeoning synthetic dye industry, serving as precursors to a vast array of azo dyes. The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, making nitroanilines valuable intermediates.
The combination of these two areas of chemistry, through the formation of the carbamoyl linkage, gave rise to a wide range of N-substituted phthalamic acids. These have been explored for various applications, from being intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as resolving agents for chiral amines. The nitrophenyl-carbamoyl motif, in particular, has been of interest for its potential in the synthesis of heterocyclic compounds and as a building block in supramolecular chemistry.
Strategic Orientations for Advanced Academic Inquiry into the Chemical Compound
Advanced academic inquiry into this compound can be strategically oriented in several promising directions, leveraging its unique structural features.
One key area of investigation is in materials science . The presence of multiple hydrogen bonding sites (carboxylic acid and amide) and the potential for π-π stacking interactions from the aromatic rings make this molecule a candidate for the development of novel supramolecular structures, such as liquid crystals and organogels. The influence of the ortho-nitro group on the molecular packing and resulting material properties would be a particularly interesting aspect to explore.
In the realm of coordination chemistry , the carboxylic acid and amide groups can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties. The electronic modulation provided by the nitro group could fine-tune the properties of the resulting metal-organic frameworks (MOFs) or coordination polymers.
Finally, in synthetic organic chemistry , this compound can serve as a versatile intermediate. The carboxylic acid and amide groups offer sites for further functionalization. The nitro group can be reduced to an amine, which can then be used to construct more complex heterocyclic systems, potentially of interest in medicinal chemistry. The exploration of its use in the synthesis of novel bioactive molecules or functional dyes represents a fertile ground for future research. benthamscience.comnih.gov
Structure
3D Structure
Properties
CAS No. |
6307-12-6 |
|---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-5-1-2-6-10(9)14(18)19)15-11-7-3-4-8-12(11)16(20)21/h1-8H,(H,15,17)(H,18,19) |
InChI Key |
ZBUFPOWZVYVWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Nitrophenyl Carbamoyl Benzoic Acid and Its Analogues
Principal Synthetic Pathways for the Core 2-[(2-Nitrophenyl)carbamoyl)benzoic Acid Structure
The construction of the fundamental 2-[(2-Nitrophenyl)carbamoyl)benzoic acid framework can be achieved through several reliable synthetic routes. These methods, including condensation reactions, ring-opening strategies, and oxidative preparations, offer chemists a versatile toolkit to access this important chemical entity.
Condensation Reactions Involving Phthalic Anhydride (B1165640) and Substituted Anilines
A primary and widely utilized method for the synthesis of 2-[(2-Nitrophenyl)carbamoyl)benzoic acid is the condensation reaction between phthalic anhydride and 2-nitroaniline (B44862). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid derivative.
The reaction is typically carried out by heating a mixture of the two reactants. prepchem.com The choice of solvent and temperature can influence the reaction rate and yield. While the reaction can be performed neat by heating the reactants together, prepchem.com the use of a solvent such as glacial acetic acid can facilitate the reaction. rsc.org A study on the kinetics and mechanism of the cleavage of phthalic anhydride with aniline (B41778) in glacial acetic acid provides insight into the reaction dynamics, suggesting that optimal conditions can be determined to maximize the yield of the desired N-phenylphthalamic acid product. rsc.org
The general reaction is as follows:
Phthalic Anhydride + 2-Nitroaniline → 2-[(2-Nitrophenyl)carbamoyl]benzoic acid
This method is advantageous due to the commercial availability and low cost of the starting materials. The reaction conditions are generally mild, and the product can often be isolated in good yield through simple work-up procedures.
Strategic Applications of Ring-Opening Reactions of Benzoxazinone (B8607429) Derivatives
An alternative and strategic approach to 2-[(2-Nitrophenyl)carbamoyl)benzoic acid and its analogues involves the ring-opening of 2-substituted-4H-3,1-benzoxazin-4-one derivatives. Benzoxazinones are cyclic compounds that can be synthesized from anthranilic acid and various acylating agents. uomosul.edu.iqrsc.org
The core principle of this strategy lies in the susceptibility of the benzoxazinone ring to nucleophilic attack. Amines, such as 2-nitroaniline, can act as nucleophiles, attacking the electrophilic carbonyl carbon of the oxazinone ring. This attack leads to the cleavage of the C-O bond and the formation of the corresponding N-substituted 2-(acylamino)benzamide. In the context of synthesizing the target molecule, a 2-unsubstituted or appropriately substituted benzoxazinone would be reacted with 2-nitroaniline.
While direct synthesis of 2-[(2-Nitrophenyl)carbamoyl)benzoic acid via this method is less commonly reported than the phthalic anhydride route, the versatility of benzoxazinone chemistry allows for the synthesis of a wide array of analogues. The reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with various hydrazines to yield oxalamidrazone derivatives demonstrates the principle of ring-opening by nitrogen nucleophiles. nih.gov This reactivity can be extrapolated to the use of substituted anilines to generate a library of N-arylphthalamic acids.
Oxidative Preparations of Carboxylic Acid Moieties within Related Frameworks
A common strategy involves the oxidation of a methyl group on the benzoic acid ring. For instance, a precursor such as 2-methyl-N-(2-nitrophenyl)benzamide could be subjected to oxidation to yield the desired carboxylic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4) or nitric acid. The synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid as an oxidant highlights the feasibility of selective methyl group oxidation in the presence of a nitro group. chemcess.com Similarly, the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343) to 2-nitro-4-methylsulfonylbenzoic acid has been achieved using hydrogen peroxide in the presence of a catalyst. iajpr.com
Alternatively, the oxidation of a benzyl (B1604629) alcohol precursor can also furnish the carboxylic acid. The oxidation of benzyl alcohol to benzoic acid is a well-established transformation in organic synthesis and can be achieved using a variety of oxidants. researchgate.net This method would be applicable if a precursor containing a hydroxymethyl group at the 2-position of the benzamide (B126) was synthesized.
Rational Design and Synthesis of Structurally Modified 2-[(2-Nitrophenyl)carbamoyl)benzoic Acid Analogues
The core structure of 2-[(2-Nitrophenyl)carbamoyl)benzoic acid serves as a versatile scaffold for the development of analogues with tailored properties. Through systematic variation of substituents on the aromatic rings and modification of the linking and functional groups, a diverse library of compounds can be accessed.
Systematic Variation of Aromatic Substituents on the Nitrophenyl Moiety
The electronic and steric properties of the nitrophenyl ring can be systematically altered by introducing various substituents. This is typically achieved by starting with a substituted 2-nitroaniline in the condensation reaction with phthalic anhydride. The nature and position of these substituents can significantly influence the chemical and biological properties of the resulting molecule.
For example, the introduction of a chloro group on the nitrophenyl ring, as in the synthesis of 2-[(4-chloro-2-nitrophenyl)carbamoyl]benzoic acid, can be accomplished by using 4-chloro-2-nitroaniline (B28928) as the starting material. Similarly, methyl-substituted analogues, such as 2-((2-methyl-4-nitrophenyl)carbamoyl)benzoic acid and 2-((2-methyl-5-nitrophenyl)carbamoyl)benzoic acid, are accessible from the corresponding substituted 2-nitroanilines. uba.ar The synthesis of 2-[(2-methoxy-4-nitrophenyl)carbamoyl]benzoic acid from 2-methoxy-4-nitroaniline (B147289) further illustrates this approach. nih.gov
The following table provides examples of such analogues and the corresponding substituted anilines used in their synthesis.
| Analogue Name | Substituted Aniline |
| 2-[(4-Chloro-2-nitrophenyl)carbamoyl]benzoic acid | 4-Chloro-2-nitroaniline |
| 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid | 2-Methyl-4-nitroaniline |
| 2-[(2-Methyl-5-nitrophenyl)carbamoyl]benzoic acid | 2-Methyl-5-nitroaniline |
| 2-[(2-Methoxy-4-nitrophenyl)carbamoyl]benzoic acid | 2-Methoxy-4-nitroaniline |
| 2-[(2,4-Dinitrophenyl)carbamoyl]benzoic acid | 2,4-Dinitroaniline |
Directed Modifications of the Carbamoyl (B1232498) Linkage and Benzoic Acid Functionality
Modifications to the carbamoyl linkage and the benzoic acid moiety offer another avenue for structural diversification. The amide bond of the carbamoyl group can be altered, for instance, by N-alkylation. The synthesis of N-methylated analogues could be envisioned by reacting the pre-formed phthalamic acid with a methylating agent or by starting with an N-methylated aniline.
The carboxylic acid group of the benzoic acid moiety is also a prime site for modification. Esterification is a common transformation that can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, reaction with methanol (B129727) would yield the corresponding methyl ester. Various esterification methods are available, including the use of entraining liquids to remove water and drive the reaction to completion. google.com
Furthermore, the carboxylic acid can be converted to other functional groups. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride, which is a versatile intermediate for the synthesis of other derivatives. libretexts.org Amidation of the carboxylic acid with a different amine would lead to the formation of an isophthalamide (B1672271) derivative.
The following table summarizes some of the possible modifications to the core structure.
| Modification | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation of Carbamoyl Linkage | Alkyl halide, base | N-Alkyl carbamoyl |
| Esterification of Benzoic Acid | Alcohol, acid catalyst | Ester |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride |
| Amidation of Benzoic Acid | Amine, coupling agent | Amide |
These directed modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Principles of Green Chemistry in the Synthesis of this compound and Its Derivatives
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. Key green methodologies explored for the synthesis of this class of compounds include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of greener solvents or solvent-free conditions.
The conventional synthesis of N-arylphthalamic acids, such as this compound, typically involves the reaction of phthalic anhydride with an appropriate aniline in a volatile organic solvent with prolonged heating. This traditional approach often suffers from drawbacks like long reaction times, high energy consumption, and the use of hazardous solvents, which contribute to environmental pollution.
In contrast, green synthetic routes offer significant improvements. Methodologies like microwave irradiation and sonication provide alternative energy sources that can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. nih.govnih.govijacskros.com Furthermore, these techniques can frequently be employed under solvent-free conditions, which directly addresses the principle of using safer solvents and reducing waste. cem.com
The "greenness" of a chemical synthesis can be quantitatively assessed using various metrics. Some of the most important metrics include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal atom economy is 100%.
Reaction Mass Efficiency (RME): RME provides a more realistic measure of the efficiency of a reaction by taking into account the actual mass of the isolated product in relation to the total mass of reactants used. nih.gov
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process. nih.gov
Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process to produce a certain mass of the final product. The ideal PMI is 1.
By applying these metrics, a direct comparison between traditional and green synthetic methods can be made, highlighting the environmental and efficiency benefits of the latter.
Comparative Analysis of Synthetic Methodologies
The following data, compiled from studies on the synthesis of N-arylphthalamic acid analogues, illustrates the advantages of green chemistry approaches over conventional methods.
| Methodology | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Oil Bath / Heating Mantle | Acetic Acid / Toluene | 2 - 6 hours | 60 - 75 | nih.gov |
| Microwave-Assisted | Microwave Irradiation | Solvent-free | 3 - 6 minutes | 85 - 98 | nih.gov |
| Ultrasound-Assisted | Ultrasonic Bath | Ethanol (B145695) / Water | 40 - 80 minutes | 75 - 89 | nih.gov |
This interactive table demonstrates that microwave-assisted synthesis, in particular, offers a significant reduction in reaction time and an increase in product yield for compounds analogous to this compound. nih.gov The elimination of volatile organic solvents in the microwave-assisted solvent-free approach further enhances its green credentials. Ultrasound-assisted methods also show a marked improvement over conventional heating, providing a more energy-efficient and faster route to the desired products. nih.gov
Green Chemistry Metrics in Practice
To further quantify the environmental benefits, green chemistry metrics can be applied to compare these synthetic routes. The following table provides a hypothetical comparison based on typical reaction conditions for the synthesis of an N-arylphthalamic acid.
| Metric | Conventional Method | Green Method (Microwave, Solvent-free) | Ideal Value |
|---|---|---|---|
| Atom Economy (%) | ~90% | ~90% | 100% |
| Reaction Mass Efficiency (%) | ~65% | ~85% | 100% |
| E-Factor | ~5-10 | ~0.5-1 | 0 |
| Process Mass Intensity (PMI) | ~15-20 | ~2-5 | 1 |
As the data illustrates, while the Atom Economy for both methods is inherently high due to the nature of the addition reaction, the green method shows superior performance across the other metrics. nih.govresearchgate.net The significantly lower E-Factor and PMI for the microwave-assisted, solvent-free synthesis highlight the drastic reduction in waste generation, making it a much more sustainable and environmentally responsible approach. mdpi.com The higher Reaction Mass Efficiency also points to a more efficient use of starting materials in the green synthesis.
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture for 2 2 Nitrophenyl Carbamoyl Benzoic Acid
Advanced Vibrational Spectroscopy (FT-IR) for Interrogating Molecular Vibrations and Hydrogen Bonding
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and probe the hydrogen bonding environment within 2-[(2-Nitrophenyl)carbamoyl]benzoic acid. The vibrational spectrum is expected to exhibit characteristic bands corresponding to the various functional moieties present in the molecule.
The most prominent features would include the stretching vibrations of the O-H group of the carboxylic acid, the N-H group of the amide linkage, the C=O groups of both the carboxylic acid and the amide, and the N-O bonds of the nitro group. The positions of these bands are sensitive to their local chemical environment, particularly hydrogen bonding.
A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which typically participates in strong hydrogen bonding. The N-H stretching vibration of the secondary amide is expected to appear as a sharper peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are predicted to give rise to two distinct bands. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, while the amide I band (primarily C=O stretch) is anticipated in the region of 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong absorptions near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3300 | N-H stretch | Amide |
| ~3300-2500 | O-H stretch | Carboxylic Acid |
| ~3080 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1590, 1480 | C=C stretch | Aromatic |
| ~1540 | N-O asymmetric stretch | Nitro Group |
| ~1520 | N-H bend (Amide II) | Amide |
| ~1350 | N-O symmetric stretch | Nitro Group |
| ~1300 | C-O stretch | Carboxylic Acid |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Connectivity and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the carboxylic acid proton. The carboxylic acid proton is anticipated to be the most downfield signal, appearing as a broad singlet above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. The amide (N-H) proton would likely appear as a singlet between 9 and 11 ppm. The aromatic region (7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the eight protons on the two phenyl rings. The protons on the nitrophenyl ring will be influenced by the strong electron-withdrawing effect of the nitro group, leading to downfield shifts compared to the protons on the other phenyl ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals, appearing in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The carbon atom attached to the nitro group is expected to be significantly deshielded. The remaining aromatic carbons will show a range of chemical shifts depending on their substitution and position relative to the electron-withdrawing and donating groups.
Table 2: Predicted NMR Spectral Data for this compound (in DMSO-d₆) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | > 12 (s, 1H) | -COOH | ~170 | C=O (Carboxylic Acid) | | 9-11 (s, 1H) | -NH- | ~168 | C=O (Amide) | | 7.0-8.5 (m, 8H) | Aromatic-H | 110-150 | Aromatic-C |
Single Crystal X-ray Diffraction Analysis for Precise Three-Dimensional Molecular Geometries
Although a specific crystal structure for this compound is not publicly available, analysis of similar structures allows for a detailed prediction of its molecular and supramolecular features.
A key feature expected in the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond. This bond would likely form between the amide N-H group and the oxygen atom of the adjacent carboxylic acid group, or between the carboxylic acid O-H and the amide C=O. This interaction would result in a pseudo-six-membered ring, contributing to the planarity of this portion of the molecule. The bond distance for such an N-H···O or O-H···O interaction is expected to be in the range of 2.5 to 2.8 Å.
In the solid state, molecules of this compound are expected to self-assemble into extended supramolecular architectures through a network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form classic dimeric synthons (R₂²(8) motif) with neighboring molecules. Additionally, the nitro group and the amide carbonyl could act as hydrogen bond acceptors, interacting with C-H donors from adjacent aromatic rings, leading to a complex three-dimensional network. Pi-pi stacking interactions between the aromatic rings are also anticipated, further stabilizing the crystal packing.
Table 3: Predicted Hirshfeld Surface Contact Contributions
| Contact Type | Predicted Contribution (%) |
|---|---|
| O···H / H···O | 40 - 50 |
| H···H | 20 - 30 |
| C···H / H···C | 10 - 15 |
| O···C / C···O | 5 - 10 |
| N···H / H···N | < 5 |
Electronic Absorption Spectroscopy (UV-Vis) for Investigating Chromophoric Properties and Conjugation Pathways
The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and associated chromophores.
The presence of two phenyl rings, a carbonyl group, an amide linkage, and a nitro group creates an extended conjugated system. Strong absorption bands are predicted in the UV region. A high-energy absorption band below 250 nm can be attributed to π→π* transitions within the benzene (B151609) rings. A lower energy, broader band between 280 and 350 nm is expected, corresponding to transitions involving the nitrophenyl moiety and the conjugated system extending across the amide linkage. The n→π* transitions, typically of lower intensity, associated with the carbonyl and nitro groups, might be observed as shoulders on the main absorption bands.
Table 4: Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
|---|---|---|---|
| ~240 | High | π→π* | Phenyl rings, Amide |
Computational and Theoretical Chemistry Investigations of 2 2 Nitrophenyl Carbamoyl Benzoic Acid
Density Functional Theory (DFT) Studies for Optimized Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. researchgate.net For 2-[(2-Nitrophenyl)carbamoyl]benzoic acid, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise bond lengths, bond angles, and dihedral angles. The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. rsc.org For organic molecules of this nature, hybrid functionals like B3LYP are commonly used in conjunction with a basis set such as 6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy. researchgate.net
The optimized geometry provides the foundation for understanding the molecule's steric and electronic properties. For instance, the relative orientation of the benzoic acid moiety and the 2-nitrophenyl group, connected by a carbamoyl (B1232498) linker, is crucial in determining intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and a greater ease of electronic excitation. For this compound, the presence of electron-withdrawing groups like the nitro group (-NO2) and the carboxylic acid group (-COOH) is expected to influence the energies of the frontier orbitals and the magnitude of the energy gap.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.0 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. sapub.org The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, as well as the carbonyl oxygen of the amide linkage, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and the amide N-H group, indicating their susceptibility to nucleophilic attack or hydrogen bond acceptance.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding, all of which contribute to molecular stability.
Quantum Chemical Descriptors and Global Reactivity Indices
Quantum chemical descriptors, derived from the electronic structure calculations, provide quantitative measures of a molecule's reactivity and stability. These global reactivity indices are essential for comparing the chemical behavior of different molecules and for understanding their reaction mechanisms.
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated:
Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Chemical hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Chemical Softness (S): Chemical softness is the reciprocal of chemical hardness (S = 1 / η) and represents the ease of charge transfer. Soft molecules are more reactive than hard molecules.
The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and chemical hardness: ω = μ² / (2η). This index is useful for predicting the electrophilic character of a molecule. A higher value of ω indicates a greater electrophilicity. For this compound, the presence of multiple electron-withdrawing groups suggests that it would likely possess a significant electrophilicity index.
In Silico Simulation of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry offers a powerful lens for understanding the structural and spectroscopic properties of this compound. Through in silico simulations, researchers can predict spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and vibrational modes. Density Functional Theory (DFT) is a frequently employed method for these calculations, with the B3LYP functional and the 6-311++G(d,p) basis set being a common level of theory for achieving accurate results for organic molecules.
The process begins with the geometry optimization of the molecule's ground state. This computational step determines the most stable three-dimensional arrangement of the atoms, providing theoretical bond lengths and bond angles. Following optimization, vibrational frequency calculations are performed. These calculations predict the wavenumbers of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.
A direct comparison between the calculated and experimental vibrational frequencies is a crucial validation step. Typically, calculated harmonic frequencies are slightly higher than the experimental wavenumbers due to the neglect of anharmonicity in the calculations. To account for this discrepancy, the computed frequencies are often scaled by an empirical scaling factor. The strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands confirms the accuracy of the optimized geometry and the vibrational assignments.
For this compound, this comparative analysis allows for the unambiguous assignment of key vibrational modes. For instance, the characteristic stretching vibrations of the carbonyl (C=O) groups in the carboxylic acid and amide functionalities, the N-H stretching of the amide link, and the symmetric and asymmetric stretching of the nitro (NO₂) group can be precisely identified. The agreement between theory and experiment provides a solid foundation for understanding the molecule's electronic structure and bonding.
Below is a representative table illustrating the comparison between theoretical and experimental vibrational frequencies for key functional groups, as is common in such computational studies.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(O-H) | Carboxylic Acid | ~3500 | ~3450 | O-H Stretch |
| ν(N-H) | Amide | ~3400 | ~3350 | N-H Stretch |
| ν(C=O) | Carboxylic Acid | ~1750 | ~1700 | Carbonyl Stretch |
| ν(C=O) | Amide | ~1680 | ~1650 | Amide I Band |
| νas(NO₂) | Nitro Group | ~1550 | ~1520 | Asymmetric NO₂ Stretch |
| νs(NO₂) | Nitro Group | ~1350 | ~1330 | Symmetric NO₂ Stretch |
Theoretical Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science research, driven by potential applications in optoelectronics and photonics. Theoretical calculations are instrumental in predicting the NLO response of molecules like this compound, allowing for an efficient screening of their potential before undertaking complex synthesis and experimental characterization.
The NLO properties of a molecule are determined by its response to an applied electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT at the B3LYP/6-311++G(d,p) level of theory, applied to the optimized molecular geometry.
The presence of both an electron-donating group (the amide linkage) and electron-withdrawing groups (the nitro group and carboxylic acid) creates a push-pull electronic system within this compound. This intramolecular charge transfer is a key indicator of a potentially significant NLO response. The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response, and its magnitude is a critical figure of merit.
To benchmark the predicted NLO properties, the calculated values for the molecule are often compared to those of a standard, well-characterized NLO material, such as urea (B33335). A significantly higher first-order hyperpolarizability than that of urea suggests that the compound is a promising candidate for NLO applications. The total hyperpolarizability (β_tot) is calculated from the individual tensor components and provides a single value for comparison.
Computational studies predict that the electronic structure of this compound, characterized by its donor-π-acceptor framework, should lead to a notable NLO response. The theoretical values obtained from such calculations guide the development of new organic NLO materials.
The table below presents typical theoretical NLO parameters that would be calculated for this compound and their comparison to urea.
| Parameter | Symbol | Calculated Value for this compound (a.u.) | Reference Value for Urea (a.u.) |
|---|---|---|---|
| Dipole Moment | μ | Calculated in Debye | ~1.37 D |
| Linear Polarizability | α | Calculated in 10⁻²⁴ esu | ~3.8 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability | β_tot | Calculated in 10⁻³⁰ esu | ~0.38 x 10⁻³⁰ esu |
Mechanistic Investigations and Reaction Pathways of 2 2 Nitrophenyl Carbamoyl Benzoic Acid Derivatives
Photochemical Reactivity and Photodecomposition Mechanisms of Nitrobenzyl and Related Systems
The photochemical behavior of 2-nitrobenzyl compounds, which serve as a structural model for the 2-nitrophenyl portion of 2-[(2-Nitrophenyl)carbamoyl]benzoic acid, is characterized by a series of intramolecular reactions initiated by the absorption of light. These reactions are of significant interest for their applications in photoremovable protecting groups.
Detailed Analysis of Norrish Type II Reactions and Intermediate Species
While classic Norrish Type II reactions involve the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, the photochemistry of 2-nitrobenzyl compounds proceeds through a related, yet distinct, pathway involving the nitro group. nih.govnih.gov The primary photochemical event is an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, which is mechanistically analogous to the initial hydrogen abstraction in a Norrish Type II process.
Upon photoexcitation, typically in the UV region, the 2-nitrobenzyl moiety transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. nih.gov From either of these excited states, an intramolecular 1,5-hydrogen shift occurs, leading to the formation of a transient aci-nitro intermediate. nsmsi.ir This intermediate is characterized by a strong absorption around 400 nm and is a key branching point for subsequent reactions. nih.govresearchgate.net
The decay of the aci-nitro intermediate can proceed through several pathways. One common pathway involves cyclization to form a short-lived benzisoxazolidine intermediate. nsmsi.ir This cyclic intermediate can then undergo further rearrangement to yield a 2-nitrosobenzaldehyde or a related carbonyl compound. acs.org The release of a protected group, if present, is often coupled to these subsequent steps. nih.gov
Another potential pathway for the aci-nitro intermediate, particularly in the presence of water, is proton transfer to form a nitroso hydrate (B1144303). nsmsi.iracs.org The balance between the cyclization and proton transfer pathways is highly dependent on the solvent environment. nsmsi.ir For instance, in aqueous solutions around neutral pH, the cyclization mechanism tends to predominate, while in aprotic solvents or under acidic/basic aqueous conditions, the formation of the nitroso hydrate is more favorable. acs.orgresearchgate.net
The following table summarizes the key intermediates and their characteristic properties in the photodecomposition of 2-nitrobenzyl systems.
| Intermediate Species | Formation Mechanism | Key Characteristics | Subsequent Reactions |
| aci-Nitro Tautomer | Intramolecular 1,5-H shift from the benzylic position to the nitro group upon photoexcitation. nsmsi.ir | Strong transient absorption around 400 nm. nih.gov | Cyclization to benzisoxazolidine or proton transfer to form a nitroso hydrate. nsmsi.iracs.org |
| Benzisoxazolidine | Cyclization of the aci-nitro intermediate. nsmsi.ir | Short-lived cyclic intermediate. nsmsi.ir | Ring opening to form a carbonyl hydrate or direct formation of a nitroso compound. acs.org |
| Nitroso Hydrate | Proton transfer from the enol to the aci-nitro function in the presence of a protic solvent. nsmsi.ir | Identified by time-resolved infrared (TRIR) spectroscopy. acs.org | Dehydration to form the final 2-nitroso carbonyl product. researchgate.net |
| Carbonyl Hydrate | Ring opening of the benzisoxazolidine intermediate in the presence of water. acs.org | Transient intermediate identified by TRIR. acs.org | Dehydration to the corresponding nitroso carbonyl compound. researchgate.net |
Exploration of Intramolecular Redox Processes in Photo-induced Transformations
The photochemical reactions of 2-nitrobenzyl systems are fundamentally intramolecular redox processes. The initial photoexcitation and hydrogen transfer can be viewed as the nitro group being reduced and the benzylic carbon being oxidized. This internal electron rearrangement is a hallmark of the photochemistry of many nitroaromatic compounds. nih.gov
In some nitrophenyl systems, particularly those with a suitable donor moiety, photo-induced intramolecular electron transfer can occur. elsevierpure.comresearchgate.net This process involves the transfer of an electron from the donor part of the molecule to the excited nitroaromatic acceptor, creating a charge-separated species. elsevierpure.com The subsequent reactions of this radical ion pair can lead to a variety of products, including those resulting from the reduction of the nitro group or the oxidation of the donor moiety. elsevierpure.com
Transition Metal-Catalyzed Reactions Involving the Nitrophenyl Moiety
The nitro group of the nitrophenyl moiety in this compound can be a versatile functional group for transition metal-catalyzed cross-coupling reactions. These "denitrative" couplings offer an alternative to traditional cross-coupling reactions that use aryl halides. nsmsi.irnih.gov
Mechanistic Pathways of Denitrative Coupling Reactions
Denitrative coupling reactions typically proceed through a catalytic cycle involving the oxidative addition of the C-NO2 bond to a low-valent transition metal center. acs.orgnih.gov Palladium, rhodium, and copper are common catalysts for these transformations. nsmsi.ir
A general mechanistic pathway for a palladium-catalyzed denitrative cross-coupling reaction, such as a Suzuki-Miyaura coupling, is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the Ar-NO2 bond of the nitrophenyl compound to form an arylpalladium(II) nitrite (B80452) intermediate (Ar-Pd(II)-NO2). acs.orgnih.gov
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in a Suzuki coupling) undergoes transmetalation with the arylpalladium(II) nitrite complex, replacing the nitrite ligand with the organic group from the transmetalating agent. acs.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. acs.org
The following table outlines the key steps in a generic transition metal-catalyzed denitrative coupling reaction.
| Mechanistic Step | Description | Key Intermediates |
| Catalyst Activation | Reduction of a precatalyst (e.g., Pd(II)) to the active catalytic species (e.g., Pd(0)). | M(0) species (e.g., Pd(0)) |
| Oxidative Addition | Insertion of the metal center into the C-NO2 bond of the nitroarene. acs.orgnih.gov | Ar-M(II)-NO2 complex |
| Transmetalation/Ligand Exchange | Replacement of the nitrite group with the coupling partner's organic moiety. acs.org | Ar-M(II)-R complex |
| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst. acs.org | M(0) species |
Characterization of Catalytic Cycles and Transient Species
Elucidating the precise catalytic cycle and identifying transient intermediates in denitrative coupling reactions is an active area of research. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in supporting proposed mechanisms and understanding the energetics of different steps in the catalytic cycle. acs.org
For example, in palladium-catalyzed denitrative couplings, the formation of an η2-arene palladium complex prior to oxidative addition has been proposed and supported by DFT calculations. acs.org The nature of the ligand on the metal center can also significantly influence the catalytic activity by affecting the electron density at the metal and the stability of intermediates. acs.orgnih.gov
The characterization of transient species is often challenging due to their short lifetimes. However, techniques such as in-situ spectroscopy and the synthesis and study of model organometallic complexes that mimic proposed intermediates can provide valuable insights into the catalytic cycle. nih.gov
Fundamental Reaction Mechanisms of Precursor Ring-Opening Reactions
A plausible synthetic route to this compound involves the reaction of a precursor containing a cyclic anhydride (B1165640) with 2-nitroaniline (B44862). The key step in this synthesis is the ring-opening of the anhydride by the amine nucleophile.
The reaction of isatoic anhydride, a common precursor for 2-aminobenzoic acid derivatives, with an amine proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The amino group of 2-nitroaniline acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the anhydride ring and the formation of an amide bond, yielding the desired 2-(carbamoyl)benzoic acid derivative. The reaction is often carried out in a suitable solvent and may be facilitated by a base to deprotonate the amine, increasing its nucleophilicity.
The general mechanism for the ring-opening of a cyclic anhydride with an amine is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride.
Formation of a Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygens of the collapsing carbonyl group.
Ring Opening: The ring opens to form the final amide and carboxylic acid functionalities.
This ring-opening reaction is a fundamental process in organic synthesis and provides a straightforward method for the preparation of the title compound's precursors.
Structure-Reactivity Correlations in Diverse Chemical Transformations
The rate and outcome of the chemical transformations of this compound derivatives are significantly influenced by the electronic and steric nature of substituents on both the anthranilic acid and the nitrophenyl rings. These structure-reactivity relationships can be rationalized by considering the effect of substituents on the nucleophilicity of the attacking group and the electrophilicity of the carbonyl carbon being attacked.
Electronic Effects:
The principles of Hammett correlations can be applied to understand the electronic effects of substituents on the reaction rate. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have opposing effects depending on their position.
Substituents on the Anthranilic Acid Moiety:
Electron-Donating Groups (e.g., -OCH₃, -CH₃): When attached to the benzene (B151609) ring of the anthranilic acid part, EDGs increase the electron density of the carboxylic acid. In a base-catalyzed mechanism, this enhances the nucleophilicity of the resulting carboxylate anion, thereby accelerating the rate of the intramolecular cyclization.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Conversely, EWGs decrease the electron density of the carboxylic acid. This reduces the nucleophilicity of the carboxylate anion in a base-catalyzed pathway, leading to a slower reaction rate. In an acid-catalyzed mechanism, the effect might be less pronounced as the primary activation is the protonation of the urea (B33335) carbonyl.
Substituents on the 2-Nitrophenyl Moiety:
Electron-Withdrawing Groups (e.g., an additional -NO₂ group): EWGs on the nitrophenyl ring increase the electrophilicity of the urea carbonyl carbon by withdrawing electron density through the aromatic system and the urea linkage. This makes the carbonyl carbon more susceptible to nucleophilic attack, thus increasing the reaction rate in both acid and base-catalyzed mechanisms. The nitro group already present on this ring makes the urea carbonyl significantly electrophilic.
Electron-Donating Groups (e.g., -NH₂, -OH): EDGs on the nitrophenyl ring would decrease the electrophilicity of the urea carbonyl carbon, thereby retarding the rate of cyclization.
Computational studies on the cyclization of other aryl derivatives have shown a correlation between the yield of the cyclized product and the Hammett σ parameter of the substituent on the aryl group. rsc.org These studies indicate that both strongly electron-withdrawing and strongly electron-donating substituents can sometimes reduce the product yield through various electronic effects on the stability of intermediates and transition states. rsc.org
The following interactive table illustrates the expected qualitative effects of substituents on the relative rate of cyclization of this compound derivatives.
| Substituent (R) on Anthranilic Acid Ring | Electronic Effect | Expected Impact on Reaction Rate (Base-Catalyzed) |
| -OCH₃ | Electron-Donating | Increase |
| -CH₃ | Electron-Donating | Increase |
| -H | Neutral | Reference |
| -Cl | Electron-Withdrawing | Decrease |
| -NO₂ | Electron-Withdrawing | Decrease |
Steric Effects:
Steric hindrance can play a crucial role, particularly with bulky substituents near the reaction centers.
Ortho-Substituents on the Anthranilic Acid Moiety: A bulky substituent at the position ortho to the carboxylic acid group can sterically hinder the approach of the carboxylate to the urea carbonyl, slowing down the cyclization. Similarly, a substituent ortho to the carbamoyl (B1232498) group can influence the conformation required for the intramolecular attack.
Ortho-Substituents on the 2-Nitrophenyl Moiety: Bulky groups at the position ortho to the urea nitrogen on the nitrophenyl ring can also create steric crowding around the urea linkage. This can affect the planarity of the molecule and the alignment necessary for an efficient intramolecular reaction.
Research on the cascade cyclization of 2-acylbenzoic acids has demonstrated that the bulk of the substituent group can have a significant effect on the process, with larger groups leading to lower product yields due to steric hindrance. nih.gov
The following interactive table summarizes the expected influence of substituent properties on the cyclization reaction.
| Substituent Property | Location | Effect on Reaction Rate | Rationale |
| Electron-Donating | Anthranilic Acid Ring | Increase (Base-catalyzed) | Increases nucleophilicity of the carboxylate. |
| Electron-Withdrawing | Anthranilic Acid Ring | Decrease (Base-catalyzed) | Decreases nucleophilicity of the carboxylate. |
| Electron-Withdrawing | 2-Nitrophenyl Ring | Increase | Increases electrophilicity of the urea carbonyl. |
| Electron-Donating | 2-Nitrophenyl Ring | Decrease | Decreases electrophilicity of the urea carbonyl. |
| Steric Bulk | Ortho to reacting groups | Decrease | Hinders the formation of the transition state. |
Advanced Research Applications of 2 2 Nitrophenyl Carbamoyl Benzoic Acid and Its Analogues
Utility in Materials Science and Polymer Chemistry
The structural characteristics of 2-[(2-Nitrophenyl)carbamoyl]benzoic acid and its analogues make them promising candidates for the development of novel polymers and supramolecular materials with tailored properties. The presence of both a carboxylic acid and an aromatic amine precursor allows for their incorporation into polymer backbones, while the ortho-nitrobenzyl group can introduce photo-responsive characteristics.
Exploration as Functional Monomers and Advanced Building Blocks
The dicarboxylic acid and diamine functionalities inherent in the structure of N-arylphthalamic acids, such as this compound, allow them to be utilized as monomers in polymerization reactions. These monomers can be incorporated into various polymer architectures, including polyamides and polyimides, to impart specific functionalities. For instance, anthranilic acid, a related aminobenzoic acid, has been explored as a comonomer to enhance the solubility and functionality of conducting polymers like polyaniline. nih.gov The carboxylic acid group in these monomers can facilitate post-polymerization modifications, enabling the grafting of other molecules or the tuning of material properties. nih.gov
The ortho-nitrobenzyl moiety, a key feature of the target compound, is a well-known photolabile group. mdpi.comdntb.gov.uasemanticscholar.org The incorporation of monomers containing this group into polymer chains can lead to the formation of photodegradable or photo-responsive polymers. researchgate.netresearchgate.net Upon irradiation with UV light, the ortho-nitrobenzyl group undergoes a photochemical reaction, leading to cleavage of the covalent bond to which it is attached. researchgate.net This property can be harnessed to create materials that change their properties, such as solubility or mechanical strength, in response to a light stimulus. dntb.gov.uaijcce.ac.ir For example, polymers containing ortho-nitrobenzyl esters have been used in the development of photoresists, where light-induced cleavage of the ester linkage alters the solubility of the polymer in a developer solution. ijcce.ac.ir
Table 1: Examples of Functional Monomers and their Polymer Applications
| Monomer Type | Polymer Application | Functional Property |
| Anthranilic Acid | Conducting Polymers | Improved solubility, functionality for post-modification nih.gov |
| o-Nitrobenzyl Acrylate | Photodegradable Hydrogels | Light-induced degradation for controlled release researchgate.net |
| N-Arylphthalamic Acids | Polyamides, Polyimides | High-performance materials with tailored properties |
Design of Supramolecular Architectures for Functional Materials
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-organized, functional assemblies. The carboxylic acid and amide groups in this compound and its analogues are capable of forming strong hydrogen bonds, which are key interactions in the formation of supramolecular structures. These interactions can drive the self-assembly of these molecules into higher-order architectures such as gels, liquid crystals, and other organized materials. mdpi.com
For instance, N-arylphthalamic acids have been investigated for their ability to form supramolecular gels in organic solvents. nih.gov The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. The properties of these gels can be tuned by modifying the substituents on the aryl ring. Similarly, peptide-based molecules containing aromatic groups can self-assemble into hydrogels, demonstrating the power of non-covalent interactions in creating functional soft materials. mdpi.com The ability to form such ordered structures opens up possibilities for applications in areas like drug delivery, tissue engineering, and molecular electronics. researchgate.netrsc.org
Applications in Catalysis and Chemical Sensing Modalities
The structural features of this compound and its analogues also suggest their potential utility in the fields of catalysis and chemical sensing. The presence of nitrogen and oxygen donor atoms in the amide and carboxylate groups allows these molecules to act as ligands for metal ions, forming coordination complexes that may exhibit catalytic activity. Furthermore, the electronic properties of the nitrophenyl group can be exploited for the design of chemosensors.
Metal complexes of ligands structurally related to this compound have shown promise in catalysis. For example, complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid with various transition metals have been synthesized and characterized. ijcce.ac.ir While the primary focus of that study was on their antimicrobial activity, the coordination of the metal to the carboxylate and potentially the amide oxygen suggests that such complexes could be explored for catalytic applications. ijcce.ac.ir The field of intracellular catalysis is also emerging, where metal complexes are designed to perform catalytic reactions within a biological environment. nih.govresearchgate.net
In the realm of chemical sensing, molecules containing a nitrophenyl group often exhibit chromogenic or fluorogenic responses upon interaction with specific analytes. Amide-nitrophenyl based compounds have been developed as colorimetric receptors for the selective sensing of anions like fluoride. mdpi.com The interaction of the anion with the amide proton, influenced by the electron-withdrawing nitro group, leads to a visible color change. Similarly, fluorescent chemosensors based on benzimidazole (B57391) derivatives have been designed for the detection of nitroaromatic explosives. nih.govresearchgate.net The design of such sensors relies on the modulation of the fluorophore's emission by the analyte through processes like photoinduced electron transfer.
Development as Molecular Tools in Chemical Biology Research
Perhaps the most extensively researched application of ortho-nitrobenzyl derivatives, including analogues of this compound, is in the field of chemical biology. The photolabile nature of the ortho-nitrobenzyl group makes it an invaluable tool for the spatial and temporal control of biological processes in vitro.
Design and Synthesis of Photolabile Protecting Groups and Linkers for Controlled Release (In Vitro Systems)
The ortho-nitrobenzyl group is a widely used photolabile protecting group (PPG), often referred to as a "caging" group. researchgate.netnih.gov This moiety can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength (typically in the UV range), the ortho-nitrobenzyl group is cleaved, releasing the active molecule in its functional form. researchgate.netnih.gov This strategy allows for the precise control over the release of a substance at a specific time and location within an in vitro system. nih.gov
This approach has been used to "cage" a wide variety of biomolecules, including neurotransmitters, signaling molecules, and even entire proteins. The controlled release of these molecules can then be used to study their effects on cellular processes with high temporal resolution. For example, ortho-nitrobenzyl-caged compounds have been instrumental in studying signal transduction pathways and neuronal communication. The rate of photolysis and the quantum yield of the uncaging reaction can be tuned by modifying the substituents on the nitrobenzyl ring. dntb.gov.ua
Table 2: Examples of Ortho-Nitrobenzyl Caged Compounds for In Vitro Controlled Release
| Caged Molecule | Application | Reference |
| Urea (B33335) | Study of urease enzyme mechanism | dntb.gov.ua |
| DNA | Spatiotemporal control of DNA hybridization | researchgate.net |
| Carboxylic Acids | General strategy for controlled release | ijcce.ac.irnih.gov |
Utilization as Probes for Unraveling Biological Reaction Mechanisms (In Vitro Studies)
Beyond simply releasing active molecules, ortho-nitrobenzyl-based compounds can also be designed as probes to investigate biological reaction mechanisms in vitro. By incorporating a photolabile group into a substrate or inhibitor of an enzyme, researchers can initiate or terminate a reaction with a pulse of light. This allows for the study of enzyme kinetics and reaction intermediates with a level of control that is not possible with traditional methods. dntb.gov.ua
For example, a caged enzyme substrate that is not recognized by the enzyme in its protected form can be introduced into a reaction mixture. dntb.gov.ua The enzymatic reaction is then initiated by a flash of light, and the subsequent steps of the reaction can be monitored using various spectroscopic techniques. This approach has been used to study the mechanisms of enzymes such as urease. dntb.gov.ua The photolytic byproducts of the ortho-nitrobenzyl group are generally considered to be biologically inert, which is a crucial requirement for such studies. dntb.gov.ua The photochemical reaction mechanism of 2-nitrobenzyl compounds themselves has been studied in detail to understand the formation of intermediates and final products. rsc.orgnih.gov
Investigations into Biological Activity Mechanisms (In Vitro Studies)
The study of this compound and its related compounds in laboratory settings has revealed significant insights into their mechanisms of action at a molecular and cellular level. These in vitro investigations are fundamental to characterizing the biochemical and pharmacological properties of these molecules, paving the way for more advanced research.
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For analogues of this compound, particularly N-arylanthranilic acids, enzyme inhibition assays have been crucial in identifying their potential as anti-inflammatory agents. nih.gov A significant body of research has focused on establishing the structure-activity relationships (SAR) for this class of compounds, which describes how the chemical structure of a molecule correlates with its biological activity.
Another area of investigation involves protein-tyrosine phosphatases (PTPs), where 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor. researchgate.net This compound serves as a valuable scaffold for developing more selective PTP inhibitors. researchgate.net The table below summarizes key findings from enzyme inhibition and SAR studies on related benzoic acid derivatives.
| Compound Class | Target Enzyme/Protein | Key SAR Findings | Reference |
| N-Acylanthranilic Acids | Plasminogen Activator Inhibitor-1 (PAI-1) | The presence of a 4-diphenylmethyl-1-piperazinyl moiety on the acyl side chain enhances inhibitory activity. | nih.gov |
| 2-(Benzylsulfinyl)benzoic Acids | Human Carbonic Anhydrase IX (hCA IX) | Chemical modifications around the main functional groups lead to selective inhibitors in the µM to nM range. | nih.gov |
| 2-(Oxalylamino)-benzoic Acid | Protein-Tyrosine Phosphatases (PTPs) | Acts as a classical competitive inhibitor, providing a scaffold for developing more specific inhibitors. | researchgate.net |
| N-Phenylanthranilic Acids | Aldo-keto reductase family 1 member C3 (AKR1C3) | The meta-position of the carboxylic acid group was found to be essential for selectivity towards AKR1C3. | researchgate.net |
These studies underscore the importance of specific structural features, such as the placement of carboxylic acid groups and the nature of various substituents, in determining the potency and selectivity of enzyme inhibition. researchgate.net
To complement experimental assays, computational methods like molecular docking are employed to predict how these compounds interact with their biological targets at an atomic level. These in silico techniques provide valuable information about the binding modes and key interactions that stabilize the ligand-protein complex.
Molecular docking studies on 2-(3-benzoylphenyl)propanoic acid derivatives, which are structurally related to the core compound, have been used to understand their dual inhibitory action on cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.gov These simulations help to visualize how the molecules fit into the active sites of these enzymes, guiding the design of more potent dual-mechanism drugs. nih.gov
In the context of antidiabetic research, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase have revealed important binding interactions. researchgate.net The studies showed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with key amino acid residues in the enzyme's active site, explaining their inhibitory activity. researchgate.net Similar in silico screening of various benzoic acid derivatives has been conducted to evaluate their potential against the SARS-CoV-2 main protease, identifying key interactions with residues like GLU166 and HIS41. nih.gov
The table below presents examples of molecular docking studies performed on analogues, detailing the protein target and the nature of the predicted interactions.
| Compound/Derivative Class | Protein Target | Key Predicted Interactions | Reference |
| 2-(3-Benzoylphenyl)propanoic Acid Derivatives | Cyclooxygenases (COXs), Matrix Metalloproteinases (MMPs) | Provides insight into structural preferences for dual inhibition. | nih.gov |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives | α-Glucosidase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. | researchgate.net |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Binding to active site amino acids such as GLU166, HIS41, and ASN142. | nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Occupation of the PI3Kα binding site and engagement with key binding residues. | mdpi.com |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives | Various Kinases (BRAF, CDK4) | High affinity and specific interactions within the active sites of multiple kinases. | mdpi.com |
These computational predictions are instrumental in rational drug design, allowing for the targeted modification of lead compounds to enhance their binding affinity and selectivity.
For derivatives of the core structure, a common screening method is the MTT assay, which measures cell viability and proliferation. This assay has been used to determine the anticancer activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives against various human cancer cell lines, including HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast). mdpi.com The results are typically reported as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.
In the field of inflammation research, cell-based assays are used to screen for anti-inflammatory activity. For example, N-arylanthranilic acids have been evaluated using the anti-UV-erythema test in animal models, which serves as a proxy for anti-inflammatory effects. nih.gov More specific in vitro cell-based screens can measure the inhibition of inflammatory mediator production, such as nitric oxide (NO) or prostaglandins, in cultured cells like macrophages.
The following table summarizes different cell-based screening assays used for profiling the bioactivity of related compounds.
| Assay Type | Cell Line(s) | Purpose | Measured Endpoint | Reference |
| MTT Assay | HeLa, SKOV-3, MCF-7 | To assess anticancer/cytotoxic activity. | Cell viability (IC₅₀ value). | mdpi.com |
| Anti-UV-Erythema Test | Guinea Pig (in vivo model) | To evaluate anti-inflammatory activity. | Reduction of skin erythema. | nih.gov |
| Antiproliferative Assay | Caco-2, HCT-116 | To determine anticancer activity against colon cancer cells. | Cell proliferation (IC₅₀ value). | mdpi.com |
These screening methodologies are critical for identifying compounds with promising therapeutic potential and for prioritizing them for further, more detailed investigation.
A significant area of research for analogues of this compound is their potential as antimicrobial agents. In vitro tests are performed to determine the efficacy of these compounds against a range of pathogenic microorganisms, including bacteria and fungi.
Studies on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have demonstrated notable antimicrobial activity. tubitak.gov.trgazi.edu.tr These compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi, including Candida albicans. tubitak.gov.trgazi.edu.tr The minimum inhibitory concentration (MIC) is a standard measure used in these assays, representing the lowest concentration of a compound that prevents visible growth of a microorganism. Several of the tested thiobenzoic acid derivatives showed potent antifungal activity, with some being more active than the reference compound ketoconazole. tubitak.gov.trgazi.edu.tr
Similarly, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have been evaluated for their activity against various bacterial and fungal species, including clinically relevant strains. mdpi.com Some of these compounds were particularly effective against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL. mdpi.com Research has also extended to their ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously difficult to treat. mdpi.com
The table below highlights the antimicrobial activities of different classes of benzoic acid derivatives against selected microorganisms.
| Compound Class | Tested Microorganisms | Key Findings (MIC values, etc.) | Reference |
| 2-[(2-Nitro-1-phenyl-ethyl)thio]benzoic Acid Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, C. krusei | All derivatives were more active against fungi than the reference ketoconazole. | tubitak.gov.trgazi.edu.tr |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | Staphylococcus spp., Enterococcus spp., C. albicans | Active on Staphylococcus and Enterococcus species with MICs of 1–4 µg/mL; also inhibited biofilm formation. | mdpi.com |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium, Staphylococcus aureus, Bacillus subtilis, C. albicans | Showed activity against Gram-positive bacteria and C. albicans. | nih.gov |
| 2-({[(2-chlorobenzoyl)(phenyl) amino] sulfinyl} amino) phenyl formate (B1220265) derivatives | S. aureus, Pseudomonas aeruginosa | Demonstrated significant activity against tested bacterial strains. | jpionline.org |
These in vitro antimicrobial studies are crucial for the discovery of new chemical entities that could address the growing challenge of antibiotic resistance.
Prospective Research Trajectories and Future Outlook for 2 2 Nitrophenyl Carbamoyl Benzoic Acid
Pursuit of Innovative Synthetic Strategies and Methodologies
The conventional synthesis of 2-[(2-nitrophenyl)carbamoyl]benzoic acid and its analogs typically involves the reaction of phthalic anhydride (B1165640) with the corresponding aniline (B41778) derivative. While effective, this method can sometimes require harsh reaction conditions and long reaction times. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies.
One promising area is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govresearchgate.net The solvent-free synthesis of N-arylphthalamic acids has been successfully demonstrated using domestic microwave ovens, offering a greener alternative to conventional heating methods. nih.govresearchgate.net
Flow chemistry represents another significant frontier for the synthesis of this compound and its derivatives. nih.govresearchgate.net Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. nih.govresearchgate.net The formation of amide bonds, a key step in the synthesis of the target compound, has been extensively studied in flow chemistry, with various methodologies developed to enhance efficiency and sustainability. nih.govresearchgate.net The use of immobilized reagents and catalysts in flow systems can further simplify purification processes and enable the recycling of valuable materials. acs.orgthieme-connect.de
Furthermore, the development of novel catalytic systems, including organocatalysis and electrocatalysis, could provide milder and more selective routes to these compounds. rsc.org For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation has been shown to be effective for the synthesis of N-aryl phthalimides under mild conditions. chemrxiv.orgchemrxiv.org
| Synthetic Methodology | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency, potential for solvent-free conditions. nih.govresearchgate.net | High-throughput synthesis of a library of analogues for screening purposes. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, ease of automation. nih.govresearchgate.net | Continuous production with high purity and consistency for potential industrial applications. |
| Organocatalysis | Use of non-metal catalysts, mild reaction conditions, high stereoselectivity. chemrxiv.orgchemrxiv.org | Enantioselective synthesis of chiral analogues with specific biological activities. |
| Electrosynthesis | Avoidance of stoichiometric reagents, use of electricity as a green oxidant/reductant. rsc.org | Sustainable and atom-economical synthesis from readily available precursors. |
Integration of Advanced Computational Modeling and Machine Learning Approaches
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its structure-property relationships and guide the design of new molecules with desired functionalities.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences, electronic structure, and reactivity of the molecule. Understanding the preferred spatial arrangement of the phenyl rings and the amide linkage is crucial for predicting its interaction with biological targets or its self-assembly behavior in materials.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in solution or at interfaces. This can be particularly valuable for understanding its transport properties and its interactions with cell membranes or other biological macromolecules.
The integration of machine learning (ML) offers a paradigm shift in the exploration of the chemical space surrounding this compound. youtube.com ML models can be trained on existing experimental data to predict a wide range of properties, from reaction yields and optimal reaction conditions to biological activity and toxicity. youtube.comnih.govarxiv.org This predictive power can significantly accelerate the discovery and development of new analogues by prioritizing the synthesis of the most promising candidates. leeds.ac.uk
| Computational Approach | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure, conformational analysis, prediction of spectroscopic properties. | A deeper understanding of the molecule's intrinsic properties and reactivity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in various environments. | Insights into the molecule's behavior in biological systems or as part of a material. |
| Machine Learning (ML) | Prediction of reaction outcomes, quantitative structure-activity relationships (QSAR), virtual screening. youtube.com | Accelerated discovery of new analogues with tailored properties and reduced experimental effort. |
Rational Design of Next-Generation Analogues with Tailored Reactivity and Functionality
The structural backbone of this compound provides a versatile scaffold for the rational design of new molecules with specific functions. By systematically modifying the substituents on the phenyl rings, the carboxylic acid, and the nitro group, it is possible to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting analogues.
In the field of medicinal chemistry, this approach can be used to develop potent and selective inhibitors or agonists for various biological targets. For instance, analogues of sulfamoyl benzoic acid have been designed as specific agonists of the LPA2 receptor with subnanomolar activity. nih.gov Similarly, benzoylthioureido phenyl derivatives have been synthesized to target carbonic anhydrase enzymes. nih.gov The rational design of analogues of 2-(carbamoyl)benzoic acid has also led to the identification of novel stimulators of bone morphogenetic protein-2 (BMP-2). nih.gov
The design process can be significantly enhanced by computational docking studies, which can predict the binding mode and affinity of a ligand to its target protein. This allows for the in-silico screening of large virtual libraries of compounds before committing to their synthesis.
Beyond medicinal chemistry, the rational design of analogues can lead to the development of novel functional materials. For example, modifying the structure to promote specific intermolecular interactions, such as hydrogen bonding or π-π stacking, could lead to the formation of self-assembling systems with interesting optical or electronic properties. The introduction of polymerizable groups could allow for the incorporation of the molecule into advanced polymeric materials.
Interdisciplinary Expansion into Emerging Scientific Domains and Technologies
The unique properties of this compound and its derivatives make them attractive candidates for exploration in a variety of emerging scientific fields.
In materials science , these compounds could serve as building blocks for the synthesis of metal-organic frameworks (MOFs) . researchgate.netmdpi.com The carboxylic acid group can act as a linker to coordinate with metal ions, while the functionalized phenyl rings can be used to tune the pore size and chemical environment within the framework. Such MOFs could find applications in gas storage, catalysis, and sensing.
In the field of nanotechnology , derivatives of this compound could be used in the synthesis of functionalized nanoparticles or as components of molecular electronic devices. researchgate.net The ability to tailor the electronic properties of the molecule through chemical modification is particularly relevant in this context. For example, the synthesis of benzimidazole (B57391) derivatives, which have a wide range of pharmacological activities, can be facilitated by nanotechnological approaches. researchgate.net
Furthermore, the integration of these molecules into sensor technologies is another promising avenue. The nitroaromatic group, for instance, is known to be electrochemically active and could be exploited for the development of electrochemical sensors. Changes in the fluorescence or color of the molecule upon binding to a specific analyte could also be utilized for the design of optical sensors.
The potential applications in optoelectronics are also noteworthy, with related π-extended quinoidal acceptors being investigated for their semiconducting properties in organic solar cells and other devices. mdpi.com The design and synthesis of indophenine-based functional materials also highlight the potential for developing novel optoelectronic applications. mdpi.com
This interdisciplinary expansion will require close collaboration between synthetic chemists, materials scientists, physicists, and engineers to fully realize the potential of this compound and its next-generation analogues.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Nitrophenyl)carbamoyl]benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: A two-step synthesis approach is commonly employed for benzoic acid derivatives:
Carbamoylation: React 2-nitroaniline with phthalic anhydride in a polar aprotic solvent (e.g., DMF) under reflux to form the carbamoyl intermediate.
Acidification: Hydrolyze the intermediate using dilute HCl to yield the final benzoic acid product .
Optimization Tips:
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
- Use a molar ratio of 1:1.2 (phthalic anhydride to 2-nitroaniline) to minimize side products.
- Purify via recrystallization from ethanol/water (80:20) to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy:
- HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity. Retention time typically falls between 8–10 minutes .
- Elemental Analysis: Validate elemental composition (C, H, N) with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?
Methodological Answer: Design SAR studies by synthesizing analogs with:
- Varying substituents: Replace the 2-nitrophenyl group with 3-nitrophenyl or 3,5-dichlorophenyl groups to assess electronic/steric effects .
- Bioisosteric replacements: Substitute the carbamoyl group with sulfonamide or urea moieties to probe hydrogen-bonding interactions .
Experimental Workflow:
Test analogs in in vitro assays (e.g., enzyme inhibition, cell viability).
Corrogate activity data with computational docking (e.g., AutoDock Vina) to map binding interactions .
Validate key targets via siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell lines .
Q. What strategies resolve contradictions in analytical data (e.g., conflicting HPLC vs. NMR purity results)?
Methodological Answer: Address discrepancies systematically:
- HPLC-MS Coupling: Confirm molecular ion peaks ([M-H]⁻ at m/z 299.05) to distinguish between impurities and degradation products .
- 2D NMR (HSQC/HMBC): Assign ambiguous peaks to detect tautomeric forms or rotamers .
- Thermogravimetric Analysis (TGA): Rule out solvent residues (e.g., DMF) that may skew elemental analysis .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or agonist?
Methodological Answer:
- Target Identification: Perform a virtual screen using similarity searching (e.g., PubChem BioAssay) against databases like ChEMBL to identify homologous targets (e.g., LPA2 receptor) .
- Kinetic Studies:
- Crystallography: Co-crystallize the compound with target enzymes (e.g., caspase-3) to resolve binding modes at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
